D3 Receptor Binding Affinity and Selectivity: (R)-7-OH-DPAT vs. Dopamine, Pramipexole, and Ropinirole
(R)-2-Amino-7-hydroxytetralin exhibits a Ki of 0.78 nM at human D3 receptors, compared to Ki values of 61 nM at D2, 650 nM at D1, and 5,300 nM at D4 receptors, yielding a D3/D2 selectivity ratio of ~78-fold [1]. In direct comparison, the endogenous agonist dopamine binds to D3 receptors with a Ki of ~25 nM, making (R)-7-OH-DPAT approximately 32-fold more potent at this receptor [2]. The clinically used D3-preferring agonist pramipexole has a D3 Ki of 0.5 nM with a D2 Ki of 2.2 nM, resulting in a D3/D2 selectivity ratio of only ~4.4-fold [3]. Ropinirole demonstrates a D3 Ki of 4 nM (derived from pEC50 8.4) and D2 Ki of 29 nM, yielding a D3/D2 selectivity ratio of ~7.3-fold [4].
| Evidence Dimension | Dopamine D3 receptor binding affinity and D3/D2 selectivity ratio |
|---|---|
| Target Compound Data | D3 Ki = 0.78 nM; D2 Ki = 61 nM; D3/D2 selectivity ratio = 78.2 |
| Comparator Or Baseline | Dopamine: D3 Ki ≈ 25 nM; Pramipexole: D3 Ki = 0.5 nM, D2 Ki = 2.2 nM, D3/D2 = 4.4; Ropinirole: D3 Ki ≈ 4 nM, D2 Ki = 29 nM, D3/D2 = 7.3 |
| Quantified Difference | 32-fold higher D3 affinity vs. dopamine; 17.8-fold higher D3/D2 selectivity vs. pramipexole; 10.7-fold higher D3/D2 selectivity vs. ropinirole |
| Conditions | Radioligand binding assays using cloned human dopamine receptors expressed in HEK293 or CHO cells |
Why This Matters
The ~78-fold D3/D2 selectivity of (R)-7-OH-DPAT exceeds that of clinically approved D3-preferring agonists by an order of magnitude, enabling experimental dissection of D3-specific signaling with minimal D2 receptor cross-activation, a critical consideration for target validation studies in Parkinson's disease and addiction research.
- [1] Bertin Bioreagent. 7-hydroxy DPAT (hydrobromide) Technical Datasheet. CAT N°: 29516. View Source
- [2] Sokoloff P, Giros B, Martres MP, Bouthenet ML, Schwartz JC. Molecular cloning and characterization of a novel dopamine receptor (D3) as a target for neuroleptics. Nature. 1990;347(6289):146-151. View Source
- [3] Mierau J, Schneider FJ, Ensinger HA, Chio CL, Lajiness ME, Huff RM. Pramipexole binding and activation of cloned and expressed dopamine D2, D3 and D4 receptors. Eur J Pharmacol. 1995;290(1):29-36. View Source
- [4] Coldwell MC, Boyfield I, Brown T, Hagan JJ, Middlemiss DN. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells. Br J Pharmacol. 1999;127(7):1696-1702. View Source
